(2S,3S,4R,5R)-3,4-Bis(benzoyloxy)-5-methoxytetrahydrofuran-2-carboxylic Acid
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Overview
Description
(2S,3S,4R,5R)-3,4-Bis(benzoyloxy)-5-methoxytetrahydrofuran-2-carboxylic Acid is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of benzoyloxy groups and a methoxy group attached to a tetrahydrofuran ring, which is further connected to a carboxylic acid group. Its stereochemistry is defined by the specific spatial arrangement of its atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R)-3,4-Bis(benzoyloxy)-5-methoxytetrahydrofuran-2-carboxylic Acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of hydroxyl groups followed by selective benzoylation and methoxylation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4R,5R)-3,4-Bis(benzoyloxy)-5-methoxytetrahydrofuran-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.
Substitution: The benzoyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives .
Scientific Research Applications
(2S,3S,4R,5R)-3,4-Bis(benzoyloxy)-5-methoxytetrahydrofuran-2-carboxylic Acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2S,3S,4R,5R)-3,4-Bis(benzoyloxy)-5-methoxytetrahydrofuran-2-carboxylic Acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. For example, the compound may inhibit or activate certain enzymes, alter cellular signaling pathways, or interact with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
- benzoic acid [(2S,3S,4R,5R)-4-benzoyloxy-2-[bis(methylthio)methyl]-5-[6-(dibenzoylamino)-9-purinyl]-3-oxolanyl] ester .
Uniqueness
What sets (2S,3S,4R,5R)-3,4-Bis(benzoyloxy)-5-methoxytetrahydrofuran-2-carboxylic Acid apart from similar compounds is its specific stereochemistry and the presence of both benzoyloxy and methoxy groups.
Properties
Molecular Formula |
C20H18O8 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-3,4-dibenzoyloxy-5-methoxyoxolane-2-carboxylic acid |
InChI |
InChI=1S/C20H18O8/c1-25-20-16(27-19(24)13-10-6-3-7-11-13)14(15(28-20)17(21)22)26-18(23)12-8-4-2-5-9-12/h2-11,14-16,20H,1H3,(H,21,22)/t14-,15+,16-,20-/m1/s1 |
InChI Key |
RWTCUUBYTCXFRD-UIVXKWKOSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@@H]([C@H](O1)C(=O)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1C(C(C(O1)C(=O)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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